Benzoic acid, 2-(4-dodecylbenzoyl)-
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Overview
Description
2-(4-Dodecylbenzoyl)benzoic acid is an organic compound with the molecular formula C26H34O3 It is a derivative of benzoic acid, characterized by the presence of a dodecylbenzoyl group attached to the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-dodecylbenzoyl)benzoic acid typically involves the Friedel-Crafts acylation reaction. This reaction uses dodecylbenzene and phthalic anhydride as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
Friedel-Crafts Acylation: Dodecylbenzene reacts with phthalic anhydride in the presence of AlCl3 to form the intermediate product.
Hydrolysis: The intermediate product is then hydrolyzed to yield 2-(4-dodecylbenzoyl)benzoic acid.
Industrial Production Methods
Industrial production of 2-(4-dodecylbenzoyl)benzoic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality 2-(4-dodecylbenzoyl)benzoic acid.
Chemical Reactions Analysis
Types of Reactions
2-(4-Dodecylbenzoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(4-Dodecylbenzoyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers.
Mechanism of Action
The mechanism of action of 2-(4-dodecylbenzoyl)benzoic acid involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Phenoxybenzoyl)benzoic acid
- 2-(4-Methylphenoxy)benzoic acid
- 2-(4-Ethoxycarbonylphenyl)benzoic acid
Uniqueness
2-(4-Dodecylbenzoyl)benzoic acid is unique due to its long dodecyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the formulation of surfactants and in the design of drug delivery systems.
Properties
CAS No. |
59581-76-9 |
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Molecular Formula |
C26H34O3 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
2-(4-dodecylbenzoyl)benzoic acid |
InChI |
InChI=1S/C26H34O3/c1-2-3-4-5-6-7-8-9-10-11-14-21-17-19-22(20-18-21)25(27)23-15-12-13-16-24(23)26(28)29/h12-13,15-20H,2-11,14H2,1H3,(H,28,29) |
InChI Key |
UVZVUCQBMKTREQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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